
Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester, also known as MAPSA, is a chemical compound that has gained attention in recent years due to its various applications in scientific research. MAPSA is a derivative of salicylic acid, which has been used for centuries in medicine due to its anti-inflammatory and analgesic properties. However, MAPSA has unique properties that make it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester is not fully understood, but it is believed to be related to its ability to interact with biological molecules, such as proteins and lipids. This compound contains a salicylic acid moiety, which is known to have anti-inflammatory and analgesic properties. Additionally, the methacryloyl group in this compound allows it to form covalent bonds with other molecules, which can alter their properties and functions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on its application. In tissue engineering, this compound has been used to create scaffolds that promote cell adhesion, proliferation, and differentiation. In drug delivery, this compound has been used to modify the release rate and bioavailability of drugs. In surface modification, this compound has been used to create surfaces that resist fouling and promote cell attachment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester has several advantages for lab experiments, including its ease of synthesis, versatility, and biocompatibility. However, there are also some limitations to its use, such as its potential toxicity at high concentrations and its reactivity with certain biological molecules. Researchers must carefully consider these factors when using this compound in their experiments.
Direcciones Futuras
There are several future directions for research involving Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester, including the development of new biomaterials for tissue engineering and drug delivery, the optimization of surface modification techniques, and the investigation of this compound's interactions with biological molecules. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in various applications.
Métodos De Síntesis
Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester can be synthesized through a simple esterification reaction between salicylic acid and methacryloyl chloride. The reaction is typically carried out in the presence of a catalyst, such as pyridine or triethylamine, and a solvent, such as dichloromethane or chloroform. The resulting product is a clear, colorless liquid with a characteristic odor.
Aplicaciones Científicas De Investigación
Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester has been used in various scientific research applications, including as a monomer for the synthesis of functional polymers, as a crosslinking agent for hydrogels, and as a modifier for surfaces and membranes. This compound is particularly useful in the field of biomaterials, where it has been used to create biocompatible and bioactive materials for tissue engineering and drug delivery.
Propiedades
Número CAS |
1853-39-0 |
|---|---|
Fórmula molecular |
C14H16O6 |
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C14H16O6/c1-9(2)13(17)19-7-10(15)8-20-14(18)11-5-3-4-6-12(11)16/h3-6,10,15-16H,1,7-8H2,2H3 |
Clave InChI |
HERDBNDYIUQYJF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC(COC(=O)C1=CC=CC=C1O)O |
SMILES canónico |
CC(=C)C(=O)OCC(COC(=O)C1=CC=CC=C1O)O |
Sinónimos |
Salicylic acid 2-hydroxy-3-(methacryloyloxy)propyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



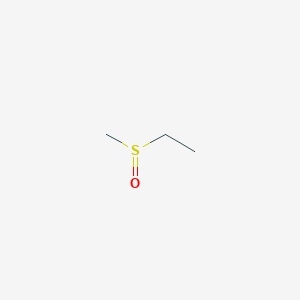

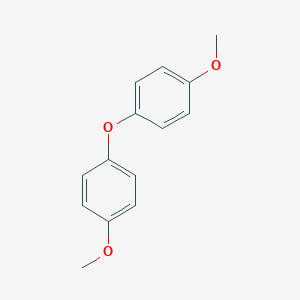

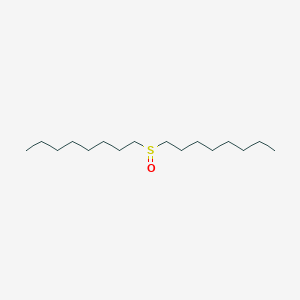
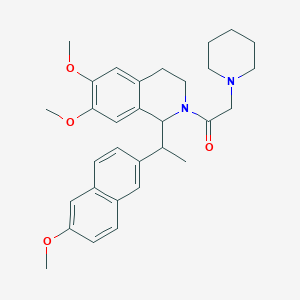


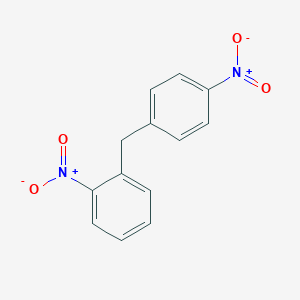



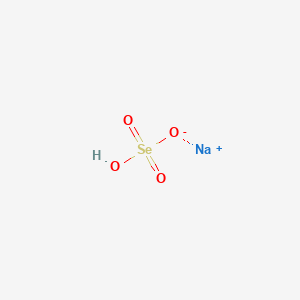
![5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B156539.png)